molecular formula C14H25BO2 B3028980 2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 448211-45-8

2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B3028980
CAS RN: 448211-45-8
M. Wt: 236.16
InChI Key: BIQJRRXWPUZKCQ-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a derivative of 1,3,2-dioxaborolane, which is a class of organoboron compounds characterized by a boron atom connected to two oxygen atoms and one carbon atom in a cyclic structure. The compound is further modified by the presence of a cyclooctenyl group and tetramethyl groups, which influence its reactivity and properties.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, they do provide insight into the synthesis of related compounds. For example, the synthesis of 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane involves the reaction of an alkyne-substituted phenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere in tetrahydrofuran . This suggests that the synthesis of the compound may similarly involve the reaction of a cyclooctenyl-substituted molecule with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions.

Molecular Structure Analysis

The molecular structure of related 1,3,2-dioxaborolane compounds shows that the dioxaborolane ring can adopt a twisted conformation on the carbon-carbon bond, with the mean plane of the ring inclined at an angle relative to attached aromatic rings . This information can be extrapolated to suggest that the 2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may also exhibit a twisted conformation, potentially affecting its chemical reactivity and interactions.

Chemical Reactions Analysis

The reactivity of 2-amino-1,3,2-dioxaborolanes has been studied, showing that reactions with phenyl isocyanate are exocyclic, indicating that the amino group has a higher migratory aptitude than the alkoxy group . This suggests that in the case of 2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the presence of the cyclooctenyl group could influence its reactivity in a similar manner, potentially leading to exocyclic reactions where the cyclooctenyl group is involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborolane derivatives can be influenced by their substituents. For instance, the presence of tetramethyl groups can increase steric hindrance and affect the compound's boiling point, solubility, and stability . The cyclooctenyl group in 2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would likely contribute to the compound's hydrophobic character and could also impact its reactivity towards nucleophiles and electrophiles due to the potential for ring strain in the cyclooctenyl group.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and molecular structure of related dioxaborolane compounds, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, have been studied. These compounds are characterized by single-crystal X-ray diffraction, showing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).

Application in Polymer Synthesis

Dioxaborolanes are used as building blocks in the synthesis of polymers. For instance, the use of 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in palladium-catalyzed polycondensation via Suzuki−Miyaura coupling reaction has been investigated for the synthesis of polyfluorenes with narrow molecular weight distributions (Yokoyama et al., 2007).

Crystal Structure Analysis

Studies on the crystal structure and vibrational properties of dioxaborolane derivatives, such as the analysis of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile, have been conducted. These studies involve spectroscopy and X-ray diffraction, with comparative analysis using DFT calculations (Wu et al., 2021).

Synthesis of Boron-Containing Compounds

The synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives has been reported. These compounds have potential applications in new material development for technologies like Liquid Crystal Display (LCD) and in the therapeutic treatment for neurodegenerative diseases (Das et al., 2015).

properties

IUPAC Name

2-[(1Z)-cycloocten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)12-10-8-6-5-7-9-11-12/h10H,5-9,11H2,1-4H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQJRRXWPUZKCQ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C/2=C/CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.